

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile basic properties

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Compound of Interest

Compound Name: 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

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An In-depth Technical Guide to **1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile**: Core Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, also known as 5-cyano-7-azaindole, is a pivotal heterocyclic compound. Its rigid bicyclic structure, comprised of fused pyrrole and pyridine rings, serves as a crucial scaffold in the development of novel therapeutic agents. This document provides a comprehensive overview of the fundamental chemical and physical properties of **1H-pyrrolo[2,3-b]pyridine-5-carbonitrile**, detailed experimental protocols for its synthesis, and an exploration of its relevance in contemporary drug discovery, particularly as an intermediate for kinase inhibitors.

Core Chemical and Physical Properties

The inherent characteristics of **1H-pyrrolo[2,3-b]pyridine-5-carbonitrile** are foundational to its application in synthetic and medicinal chemistry. A summary of these properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ N ₃	[1]
Molecular Weight	143.15 g/mol	[1]
Appearance	Solid at room temperature.	[2]
Solubility	Low solubility in water; soluble in organic solvents such as Dichloromethane and DMSO.	[2]
Storage	Should be stored in a cool, dry place in a tightly sealed container, away from heat and strong oxidizing agents.	[2]

Further spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry would require experimental determination or access to proprietary databases.

Biological Significance and Therapeutic Relevance

The 1H-pyrrolo[2,3-b]pyridine scaffold is of significant interest in medicinal chemistry due to its bioisosteric relationship with indole and its ability to form key interactions with biological targets. Derivatives of this core structure have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.

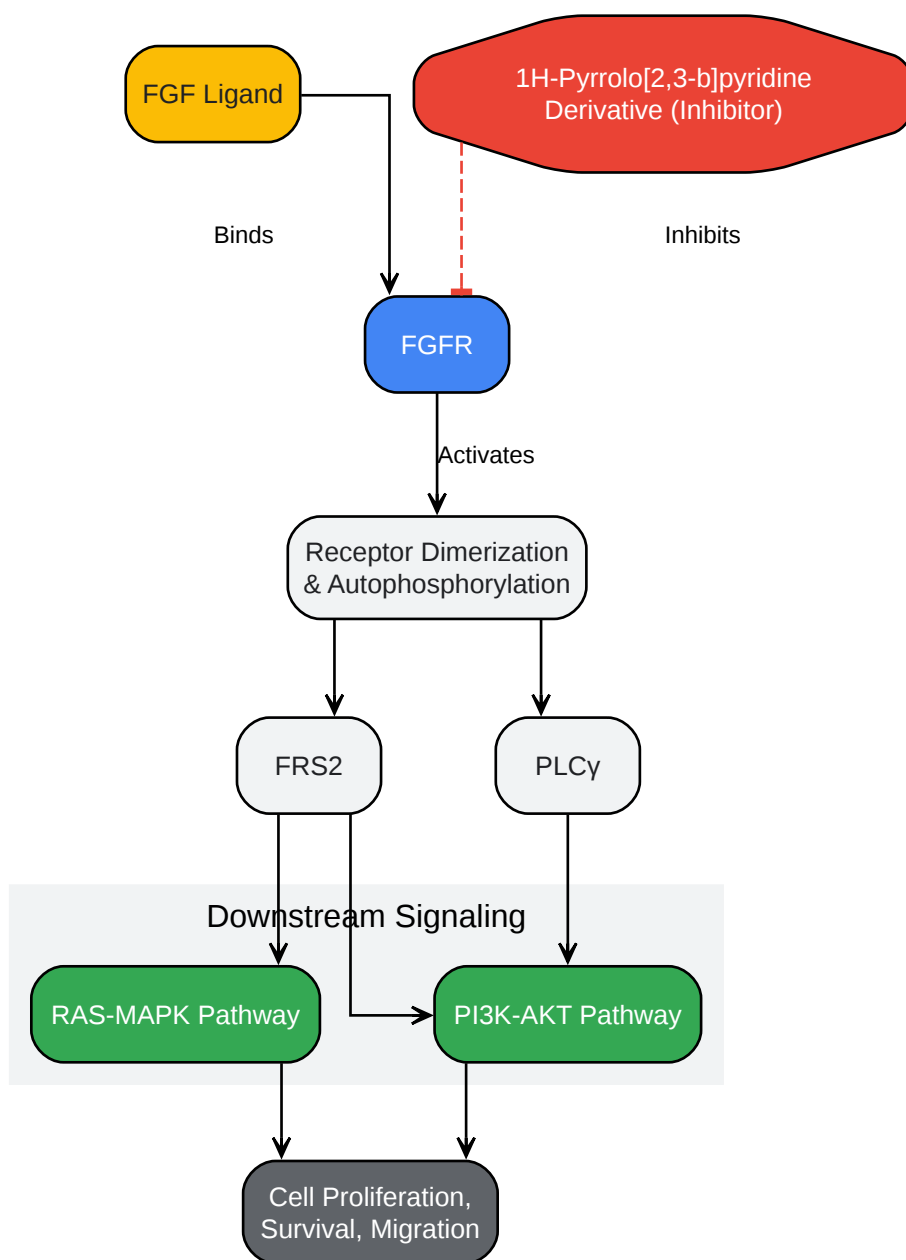
Specifically, **1H-pyrrolo[2,3-b]pyridine-5-carbonitrile** serves as a common intermediate in the synthesis of novel anti-tumor drugs, particularly protease and kinase inhibitors.[3] The pyrrolopyridine nucleus is a key feature in molecules designed to target various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

For instance, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4][5][6][7] Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[5][7] The development of inhibitors based on this scaffold represents a promising strategy for targeted cancer therapy.[4]

[7] The core structure has also been utilized in the development of inhibitors for other kinases such as TNIK and CDK8, which are implicated in colorectal cancer.[8][9]

Associated Signaling Pathway: Fibroblast Growth Factor Receptor (FGFR) Pathway

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding receptor on the cell surface.[10][11] This event triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[12] This activation subsequently initiates downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLC γ pathways, which are crucial for regulating cell proliferation, survival, differentiation, and migration.[11][13] In many cancers, mutations or amplification of FGFR genes lead to constitutive activation of these pathways, promoting tumor growth and survival.[12][14] Small molecule inhibitors, often featuring the 1H-pyrrolo[2,3-b]pyridine scaffold, are designed to compete with ATP in the kinase domain of FGFR, thereby blocking the downstream signaling and inhibiting cancer cell proliferation.[4][6]



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FGFR Signaling Pathway Inhibition

Experimental Protocols: Synthesis

The synthesis of **1H-pyrrolo[2,3-b]pyridine-5-carbonitrile** can be achieved through multiple routes. Below are detailed protocols for two common methods.

Method 1: Cyanation of 5-bromo-7-azaindole with Copper(I) Cyanide

This protocol describes a large-scale synthesis suitable for producing significant quantities of the target compound.[3]

Materials:

- 5-bromo-7-azaindole
- N-methylpyrrolidone (NMP)
- Cuprous cyanide (CuCN)
- Ethyl acetate
- 5% Ammonia solution
- Saturated brine
- Anhydrous sodium sulfate
- Activated carbon

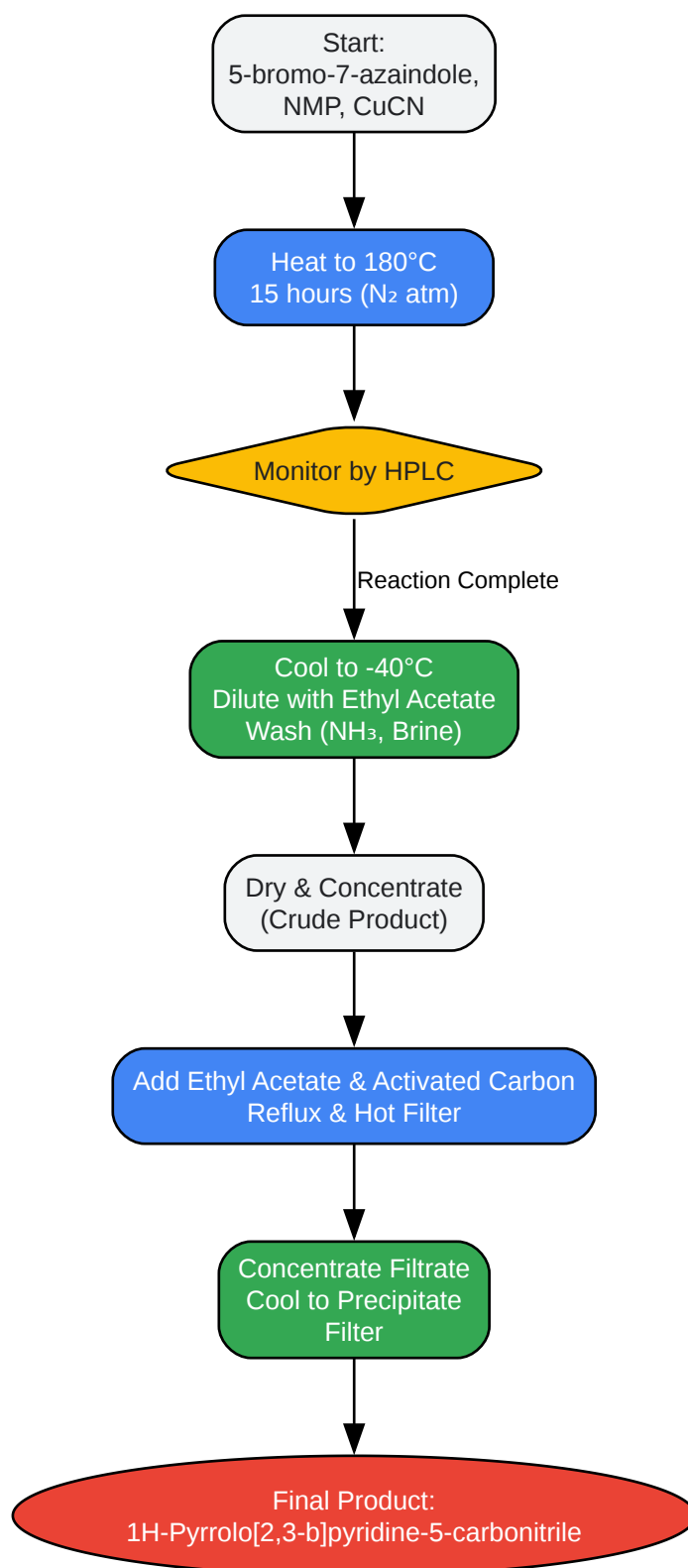
Procedure:

- In a 500L reactor, sequentially add 40 kg of 5-bromo-7-azaindole, 200 kg of N-methylpyrrolidone (NMP), and 20 kg of cuprous cyanide.
- Slowly heat the mixture to 180°C under a nitrogen atmosphere and maintain this temperature for 15 hours.
- Monitor the reaction progress using HPLC until the starting material is below 0.5%.
- Once the reaction is complete, cool the mixture to approximately -40°C.
- Transfer the reaction mixture to a 3000L reactor and dilute with 1600 kg of ethyl acetate.

- Wash the mixture with a 5% ammonia solution until the aqueous phase is nearly colorless.
- Perform a subsequent wash with saturated brine.
- Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
- To the crude **1H-pyrrolo[2,3-b]pyridine-5-carbonitrile**, add 400 kg of ethyl acetate and 4 kg of activated carbon.
- Reflux the mixture for 30 minutes, then perform a hot filtration, washing the filter cake with 100 kg of hot ethyl acetate.
- Combine the filtrates and concentrate to a volume of about 200L.
- Cool the solution to induce precipitation of the solid product.
- Filter the solid to obtain the final product, **1H-pyrrolo[2,3-b]pyridine-5-carbonitrile**.

Expected Outcome:

- Yield: 79.3%
- Purity: 99.8%



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Synthesis Workflow (Method 1)

Method 2: Palladium-Catalyzed Cyanation

This method employs a palladium catalyst for the cyanation reaction, a common strategy in modern organic synthesis.[3]

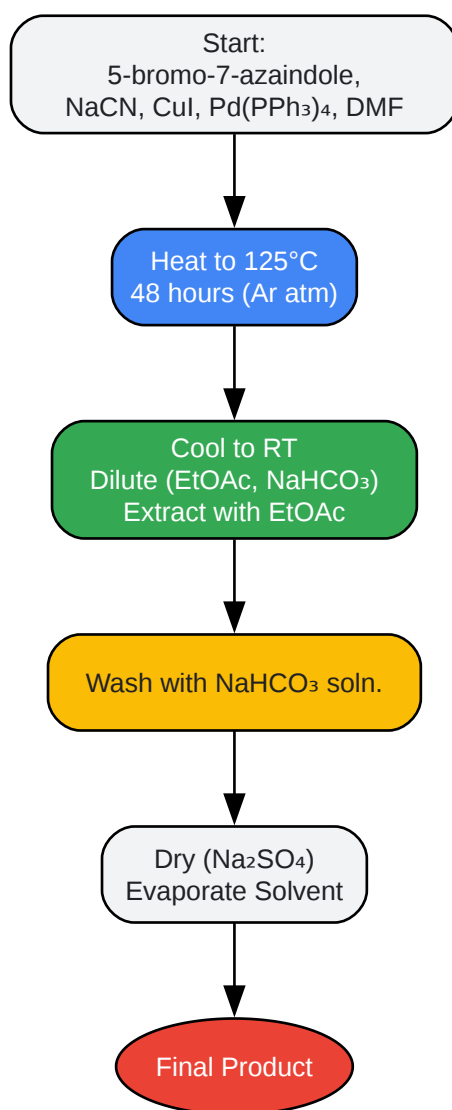
Materials:

- 5-bromo-7-azaindole derivative
- Sodium cyanide (NaCN)
- Cuprous iodide (CuI)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Dimethylformamide (DMF)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

- To a solution of the 5-bromo-7-azaindole derivative (1.52 mmol) in 10 mL of DMF, add sodium cyanide (3.06 mmol), cuprous iodide (0.24 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.087 mmol).
- Heat the reaction mixture at 125°C under an argon atmosphere for 48 hours.
- After cooling to room temperature, dilute the mixture with ethyl acetate and a saturated sodium bicarbonate solution.
- Extract the organic layer twice with 150 mL of ethyl acetate.
- Combine the organic layers and wash them three times with 100 mL of saturated sodium bicarbonate solution.

- Dry the organic layer with anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to yield the final product.



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Synthesis Workflow (Method 2)

Conclusion

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile stands out as a molecule of significant value in the field of drug discovery and development. Its basic chemical and physical properties make it a versatile intermediate for the synthesis of more complex, biologically active compounds. The methodologies for its synthesis are well-established, allowing for its production on both

laboratory and industrial scales. As research into targeted therapies, particularly kinase inhibitors, continues to expand, the importance of scaffolds like 1H-pyrrolo[2,3-b]pyridine is set to grow, making a thorough understanding of its properties and synthesis essential for researchers in the field.

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